molecular formula C8H12N2 B13815080 (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile

(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile

Cat. No.: B13815080
M. Wt: 136.19 g/mol
InChI Key: ZOGQXAHMVWWWNY-YUMQZZPRSA-N
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Description

(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile is a chiral organic compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring system with a nitrile functional group at the 2-position. The stereochemistry of the compound is defined by the (2R,8S) configuration, indicating the specific spatial arrangement of the atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry during the cyclization process. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained at low to moderate levels to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of chiral catalysts or enzymes can also be employed to enhance the stereoselectivity of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydride in THF with the desired nucleophile at low temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolizine derivatives.

Scientific Research Applications

(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The nitrile group can act as a reactive site for binding to enzymes or receptors, potentially inhibiting their activity. The compound’s unique stereochemistry allows for selective interactions with chiral biological molecules, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile can be compared with other pyrrolizine derivatives, such as:
    • (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid
    • (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-methanol

Uniqueness

The presence of the nitrile group at the 2-position and the specific (2R,8S) stereochemistry make this compound unique among its analogs. This configuration allows for distinct reactivity and interaction with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile

InChI

InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2/t7-,8-/m0/s1

InChI Key

ZOGQXAHMVWWWNY-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2C[C@H](CN2C1)C#N

Canonical SMILES

C1CC2CC(CN2C1)C#N

Origin of Product

United States

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